molecular formula C6H6N4O B11922809 9-Methyl-9H-purin-2-ol

9-Methyl-9H-purin-2-ol

Cat. No.: B11922809
M. Wt: 150.14 g/mol
InChI Key: KAFRGVQIHRFFBB-UHFFFAOYSA-N
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Description

9-Methyl-9H-purin-2-ol: is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by a methyl group attached to the ninth position of the purine ring and a hydroxyl group at the second position. This compound is of interest due to its structural similarity to naturally occurring purines, which play crucial roles in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-2-ol typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Methyl-9H-purin-2-ol can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in fully alkylated purine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 9-Methyl-9H-purin-2-one.

    Reduction: Formation of 9-Methyl-9H-purine.

    Substitution: Formation of 9-Methyl-9H-purin-2-halides or 9-Methyl-9H-purin-2-amines.

Scientific Research Applications

Chemistry: 9-Methyl-9H-purin-2-ol is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in mimicking natural purines. It is used in the investigation of enzyme-substrate interactions and nucleic acid analogs.

Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active purines. It is explored for its antiviral and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Methyl-9H-purin-2-ol involves its interaction with biological macromolecules such as enzymes and nucleic acids. The hydroxyl group at the second position can form hydrogen bonds, facilitating binding to active sites of enzymes or base pairing with nucleotides. This interaction can inhibit enzyme activity or interfere with nucleic acid replication and transcription processes.

Comparison with Similar Compounds

    9-Methyl-9H-purin-6-amine: Similar in structure but with an amine group at the sixth position.

    9-Methyl-9H-purin-2-one: An oxidized form with a ketone group at the second position.

    9-Methyl-9H-purin-2-thiol: Contains a thiol group at the second position.

Uniqueness: 9-Methyl-9H-purin-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in hydrogen bonding makes it a valuable compound in biochemical studies and pharmaceutical development.

Biological Activity

9-Methyl-9H-purin-2-ol, also known as 9-methyladenine, is a purine derivative characterized by a methyl group at the 9-position of the purine ring. Its molecular formula is C6H7N5OC_6H_7N_5O, and it has a molecular weight of 165.15 g/mol. This compound is notable for its diverse biological activities, particularly in cellular metabolism and signaling pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its structural similarity to natural purines, allowing it to interact with various biological macromolecules:

  • Enzyme Interactions : The hydroxyl group at the second position facilitates hydrogen bonding, enabling binding to enzyme active sites and influencing enzyme kinetics. This interaction can inhibit enzymes involved in purine metabolism, thereby affecting cell proliferation and survival.
  • Nucleic Acid Interactions : As a nucleic acid analog, this compound can interfere with nucleic acid replication and transcription processes, potentially leading to alterations in gene expression and cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with metabolic pathways critical for tumor growth. For instance, it has been noted to induce apoptosis in certain cancer cells through modulation of signaling pathways associated with cell cycle regulation.

Antiviral Potential

The compound's structural features suggest potential antiviral applications:

  • Mechanistic Insights : Its ability to mimic natural purines allows it to act as an inhibitor of viral replication. Studies exploring its effects on viral enzymes have shown promise in reducing viral load in infected cell cultures .

Enzyme Inhibition

This compound has been reported to inhibit specific kinases involved in cellular signaling:

  • Kinase Activity : The compound's inhibitory effects on kinases suggest a role in regulating critical processes such as cell cycle progression and apoptosis. This inhibition may provide a therapeutic avenue for diseases characterized by dysregulated kinase activity.

Synthesis and Evaluation

Several studies have synthesized derivatives of this compound to evaluate their biological activities:

  • Synthesis of Derivatives : Research has successfully synthesized various derivatives, such as 6-chloro and 2-iodo analogs, which exhibit enhanced biological activities compared to the parent compound .
  • Biological Evaluation : Comparative studies have demonstrated that some derivatives possess improved efficacy against specific cancer types, highlighting the importance of structural modifications for enhancing bioactivity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibits metabolic pathways; induces apoptosis
6-Chloro-9-methylpurineEnhanced anticancerModulates kinase activity
2-Iodo-9-methylpurineAntiviralInhibits viral replication
6-Amino-9-methylpurineCytotoxicInterferes with nucleic acid metabolism

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

9-methyl-3H-purin-2-one

InChI

InChI=1S/C6H6N4O/c1-10-3-8-4-2-7-6(11)9-5(4)10/h2-3H,1H3,(H,7,9,11)

InChI Key

KAFRGVQIHRFFBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1NC(=O)N=C2

Origin of Product

United States

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